Trichlorure de cyclopentadiénylzirconium(IV)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

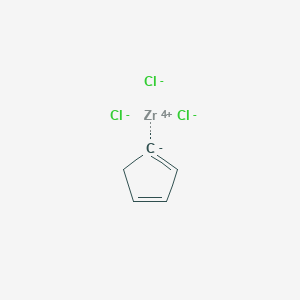

Cyclopentadienylzirconium(IV) trichloride is an organozirconium compound with the formula (C5H5)ZrCl3 . It is a moisture-sensitive white solid that adopts a polymeric structure . It has been well studied spectroscopically .

Synthesis Analysis

Cyclopentadienylzirconium(IV) trichloride is prepared by the chlorination of zirconocene dichloride . The complex is insoluble in nonpolar solvents but dissolves in the presence of basic ligands to give adducts .Molecular Structure Analysis

The compound adopts a polymeric structure . It has been well studied spectroscopically .Chemical Reactions Analysis

Cyclopentadienylzirconium(IV) trichloride is used as a catalyst for homo- and copolymerization reactions, catalytic dehydrogenation of cyclooctane, and cross-coupling reaction of aryl fluorides with a phenethyl Grignard reagents .Physical and Chemical Properties Analysis

Cyclopentadienylzirconium(IV) trichloride is a white to light brown powder . It has a molecular weight of 262.68 . It is a moisture-sensitive compound .Applications De Recherche Scientifique

Catalyseur de polymérisation

Le trichlorure de cyclopentadiénylzirconium(IV) sert de catalyseur efficace dans les réactions d'homo- et de copolymérisation . Il facilite la polymérisation des oléfines, conduisant à la production de polyoléfines qui sont cruciales dans la création de divers matériaux plastiques.

Déshydrogénation catalytique

Dans le domaine de la synthèse organique, ce composé est utilisé pour la déshydrogénation catalytique du cyclooctane . Ce procédé est important pour la production du cyclooctène, un précurseur de nombreux caoutchoucs et polymères synthétiques.

Safety and Hazards

Cyclopentadienylzirconium(IV) trichloride is considered hazardous. It is toxic if inhaled and harmful if swallowed or in contact with skin . It causes severe skin burns and eye damage . It is also classified as a combustible dust . In contact with water, it releases gases which are toxic if inhaled .

Mécanisme D'action

Cyclopentadienylzirconium(IV) trichloride, also known as cyclopenta-1,3-diene;zirconium(4+);trichloride, is an organozirconium compound with the formula (C5H5)ZrCl3 . This compound has been well studied spectroscopically and is used as a catalyst in various chemical reactions .

Target of Action

The primary target of Cyclopentadienylzirconium(IV) trichloride is the reactant molecules in the chemical reactions it catalyzes. As a catalyst, it speeds up the reaction rate by lowering the activation energy required for the reaction to occur .

Mode of Action

Cyclopentadienylzirconium(IV) trichloride interacts with its targets by forming temporary bonds with the reactant molecules. This interaction alters the electronic configuration of the reactants, making it easier for them to undergo the desired chemical transformation .

Biochemical Pathways

Cyclopentadienylzirconium(IV) trichloride is involved in several biochemical pathways, including homo- and copolymerization reactions, catalytic dehydrogenation of cyclooctane, and cross-coupling reaction of aryl fluorides with a phenethyl Grignard reagents . The downstream effects of these reactions depend on the specific reactants and products involved.

Pharmacokinetics

Like other organometallic compounds, its bioavailability would likely be influenced by factors such as its solubility, stability, and reactivity .

Result of Action

The molecular and cellular effects of Cyclopentadienylzirconium(IV) trichloride’s action are the formation of new chemical products through the reactions it catalyzes . These products can have a wide range of properties and uses, depending on the specific reaction conditions and reactants involved.

Action Environment

The action, efficacy, and stability of Cyclopentadienylzirconium(IV) trichloride can be influenced by various environmental factors. For example, it is a moisture-sensitive white solid , suggesting that it may be less stable and effective in humid conditions. Additionally, its solubility and reactivity can be affected by the presence of basic ligands .

Analyse Biochimique

Biochemical Properties

Cyclopentadienylzirconium(IV) trichloride plays a significant role in biochemical reactions due to its catalytic properties. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that would otherwise be slow or inefficient. For example, it can act as a catalyst in the dehydrogenation of cyclooctane and cross-coupling reactions of aryl fluorides with phenethyl Grignard reagents . These interactions are typically characterized by the formation of transient complexes between Cyclopentadienylzirconium(IV) trichloride and the biomolecules, leading to the activation or stabilization of reaction intermediates.

Cellular Effects

Cyclopentadienylzirconium(IV) trichloride has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its catalytic activity can lead to the production of reactive intermediates that interact with cellular components, altering their function. Additionally, Cyclopentadienylzirconium(IV) trichloride can modulate the activity of specific enzymes, leading to changes in metabolic flux and the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of Cyclopentadienylzirconium(IV) trichloride involves its ability to form coordination complexes with biomolecules. These complexes can either activate or inhibit the function of enzymes, depending on the nature of the interaction. For example, Cyclopentadienylzirconium(IV) trichloride can bind to the active site of an enzyme, blocking substrate access and inhibiting its activity. Alternatively, it can stabilize reaction intermediates, facilitating the conversion of substrates to products .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cyclopentadienylzirconium(IV) trichloride can change over time due to its stability and degradation properties. The compound is stable at room temperature and is not susceptible to oxidation or hydrolysis in the air . Prolonged exposure to moisture can lead to its degradation, affecting its catalytic activity. Long-term studies have shown that Cyclopentadienylzirconium(IV) trichloride can have lasting effects on cellular function, particularly in in vitro settings where it can continuously interact with biomolecules .

Dosage Effects in Animal Models

The effects of Cyclopentadienylzirconium(IV) trichloride in animal models vary with different dosages. At low doses, it can act as an effective catalyst without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage level is required to achieve the desired catalytic activity without causing harm to the organism.

Metabolic Pathways

Cyclopentadienylzirconium(IV) trichloride is involved in various metabolic pathways, primarily through its role as a catalyst. It interacts with enzymes and cofactors, facilitating reactions that are essential for cellular metabolism. For example, it can catalyze the dehydrogenation of cyclooctane, a key step in the metabolism of certain hydrocarbons . These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular function.

Transport and Distribution

Within cells and tissues, Cyclopentadienylzirconium(IV) trichloride is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation, influencing its catalytic activity. For instance, binding to specific proteins can direct Cyclopentadienylzirconium(IV) trichloride to particular cellular compartments, where it can exert its effects .

Subcellular Localization

The subcellular localization of Cyclopentadienylzirconium(IV) trichloride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect its activity and function, as it interacts with different biomolecules in various cellular environments. For example, Cyclopentadienylzirconium(IV) trichloride may be directed to the mitochondria, where it can influence metabolic processes .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Cyclopentadienylzirconium(IV) trichloride can be achieved through the reaction of cyclopentadiene with zirconium tetrachloride in the presence of a Lewis acid catalyst.", "Starting Materials": [ "Cyclopentadiene", "Zirconium tetrachloride", "Lewis acid catalyst (such as aluminum trichloride or titanium tetrachloride)", "Solvent (such as dichloromethane or toluene)" ], "Reaction": [ "Add the Lewis acid catalyst to the solvent in a reaction flask", "Add zirconium tetrachloride to the reaction flask and stir until dissolved", "Add cyclopentadiene dropwise to the reaction mixture while stirring", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Add water to the reaction mixture to quench the reaction", "Extract the organic layer with a suitable solvent (such as diethyl ether)", "Dry the organic layer over anhydrous magnesium sulfate", "Filter the organic layer and concentrate the solvent under reduced pressure", "Recrystallize the product from a suitable solvent (such as hexane)" ] } | |

Numéro CAS |

34767-44-7 |

Formule moléculaire |

C5H5Cl3Zr |

Poids moléculaire |

262.7 g/mol |

Nom IUPAC |

cyclopenta-1,3-diene;zirconium(4+);trichloride |

InChI |

InChI=1S/C5H5.3ClH.Zr/c1-2-4-5-3-1;;;;/h1-5H;3*1H;/q-1;;;;+4/p-3 |

Clé InChI |

BMTKGBCFRKGOOZ-UHFFFAOYSA-K |

SMILES |

C1C=CC=[C-]1.[Cl-].[Cl-].[Cl-].[Zr+4] |

SMILES canonique |

[CH-]1C=CC=C1.[Cl-].[Cl-].[Cl-].[Zr+4] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cyclopentadienylzirconium(IV) trichloride interact with N-acylamidine ligands, and what are the structural outcomes?

A1: Cyclopentadienylzirconium(IV) trichloride interacts with N-acylamidine ligands in a coordination complex formation reaction. [] The specific interaction depends on the ligand's structure.

- For ligands with additional binding sites like pyridine nitrogen (as in ligands 1a and 1b in the paper), a five-membered metallacycle is formed. [] One of the pyridine nitrogens and the carbonyl oxygen of the N-acylamidine coordinate to the zirconium center.

- For ligands without these additional sites (like 1c), direct complexation is less favored. Instead, deprotonation of the ligand followed by transmetalation with cyclopentadienylzirconium(IV) trichloride yields a dimeric amidinate complex in the solid state. [] This complex exists in equilibrium with monomeric species in solution.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Cyclopropylmethyl)amino]-2-pyrimidinol](/img/structure/B1465901.png)

![2-Methyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1465904.png)

![2-Chloro-7-methylbenzo[d]thiazole](/img/structure/B1465909.png)

![1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl chloride](/img/structure/B1465911.png)